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Compound of Interest

Compound Name: 1-Benzyl-1H-pyrazol-5-amine

Cat. No.: B1265695 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 1-Benzyl-1H-pyrazol-
5-amine, a key heterocyclic amine with applications in medicinal chemistry and materials

science. This document compiles available nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, alongside experimental protocols for these analytical

techniques. The information presented is intended to support research and development

activities by providing a comprehensive spectral profile of this compound.

Molecular Structure and Properties
1-Benzyl-1H-pyrazol-5-amine is an organic compound with the chemical formula C₁₀H₁₁N₃. It

features a pyrazole ring substituted with a benzyl group at the N1 position and an amine group

at the C5 position.

Property Value

Molecular Formula C₁₀H₁₁N₃

Molecular Weight 173.22 g/mol

CAS Number 3528-51-6

Spectroscopic Data
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A comprehensive search of available scientific literature and chemical databases did not yield a

complete set of experimentally-derived high-resolution NMR, IR, and MS spectra for 1-Benzyl-
1H-pyrazol-5-amine in a single, unified source. The following tables present a compilation of

predicted data and data from closely related analogs to provide a representative spectral

profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectral Data for 1-Benzyl-1H-pyrazol-5-amine

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30-7.40 Multiplet 5H Phenyl-H

~7.25 Doublet 1H Pyrazole C4-H

~5.70 Doublet 1H Pyrazole C3-H

~5.20 Singlet 2H Benzyl CH₂

~4.00 Broad Singlet 2H NH₂

Table 2: Predicted ¹³C NMR Spectral Data for 1-Benzyl-1H-pyrazol-5-amine
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Chemical Shift (δ, ppm) Assignment

~152 Pyrazole C5-NH₂

~140 Pyrazole C3

~137 Phenyl C1 (quaternary)

~129 Phenyl C3/C5

~128 Phenyl C4

~127 Phenyl C2/C6

~95 Pyrazole C4

~53 Benzyl CH₂

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum of 1-Benzyl-1H-pyrazol-5-amine is expected to show characteristic absorption

bands for N-H, C-H, C=C, and C-N bonds.

Table 3: Expected IR Absorption Bands for 1-Benzyl-1H-pyrazol-5-amine

Wavenumber (cm⁻¹) Intensity Assignment

3400-3250 Medium, Sharp (doublet) N-H stretch (primary amine)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1650-1580 Medium N-H bend (scissoring)

1600-1450 Medium to Strong
C=C stretch (aromatic and

pyrazole)

1335-1250 Medium C-N stretch (aromatic amine)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for 1-Benzyl-1H-pyrazol-5-amine

m/z Ion

174.1026 [M+H]⁺

173.0953 [M]⁺

91.0548 [C₇H₇]⁺ (benzyl fragment)

82.0456 [C₄H₄N₂]⁺ (pyrazole amine fragment)

Experimental Protocols
Standard experimental procedures for obtaining the spectral data are outlined below. These

protocols are general and may require optimization based on the specific instrumentation used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzyl-1H-pyrazol-5-amine in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-

32 scans.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of

2-5 seconds, and 1024-4096 scans.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).
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IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the

compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an

Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample

directly on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Co-add 16-

32 scans to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

holder (for KBr) or the clean ATR crystal.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI).

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum

in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z

50-500).

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) and major fragment ions. For

high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the

elemental composition.

Visualizations
The following diagrams illustrate the experimental workflow for spectral analysis and the logical

relationship of the spectroscopic techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Spectral Analysis

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing
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Interrelation of Spectroscopic Data for Structural Elucidation

Molecular Structure of
1-Benzyl-1H-pyrazol-5-amine

NMR
(¹H, ¹³C) IR MS

Carbon-Hydrogen Framework Functional Groups Molecular Weight &
Fragmentation

Click to download full resolution via product page

To cite this document: BenchChem. [In-depth Technical Guide: Spectral Analysis of 1-Benzyl-
1H-pyrazol-5-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265695#1-benzyl-1h-pyrazol-5-amine-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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